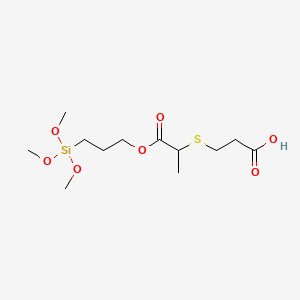
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is a specialized organic compound used as a reagent in various organic reactions and synthesis. It has a molecular weight of 340.47 and a molecular formula of C12H24O7SSi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: Potential use in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid: Similar in structure and reactivity.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which imparts similar chemical properties.
Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and reactivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C12H24O7SSi |
|---|---|
Poids moléculaire |
340.47 g/mol |
Nom IUPAC |
3-[1-oxo-1-(3-trimethoxysilylpropoxy)propan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H24O7SSi/c1-10(20-8-6-11(13)14)12(15)19-7-5-9-21(16-2,17-3)18-4/h10H,5-9H2,1-4H3,(H,13,14) |
Clé InChI |
QRNFEHZBYUEUKX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OCCC[Si](OC)(OC)OC)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




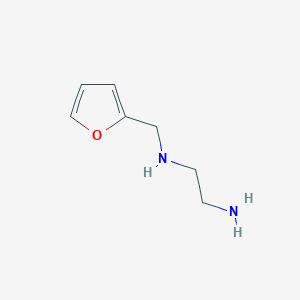
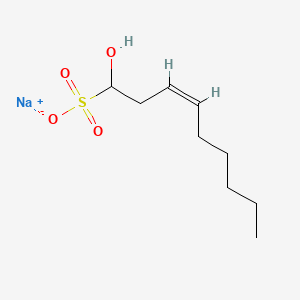
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
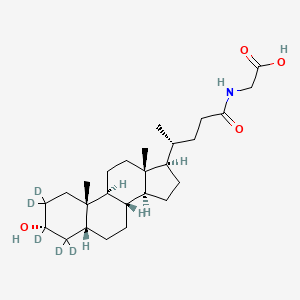
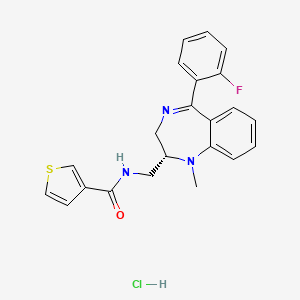
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
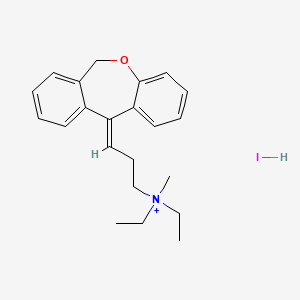
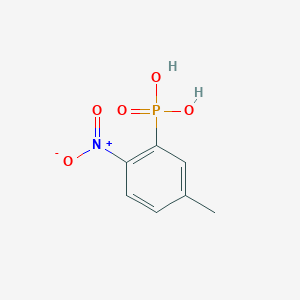
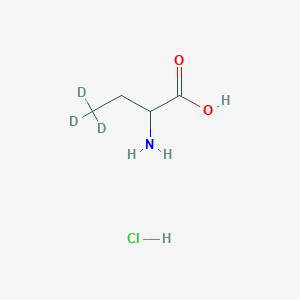

![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

